

Introduction: The Strategic Importance of Modified Amino Acids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Z-L-Dap(Boc)-Obn

Cat. No.: B587122

[Get Quote](#)

In the landscape of modern drug development and materials science, the synthesis of peptides and peptidomimetics with tailored properties is of paramount importance. Beyond the canonical 20 proteinogenic amino acids, non-natural or modified amino acids serve as critical building blocks for introducing novel structural and functional features. **Z-L-Dap(Boc)-Obn**, a fully protected derivative of L-2,3-diaminopropionic acid (Dap), stands out as a pre-eminent example of such a building block. Its unique architecture, featuring three distinct and orthogonally manageable protecting groups, provides chemists with precise control over synthetic pathways, enabling the construction of complex peptides, branched structures, and molecules designed for specific biological targets.

This guide, intended for researchers and scientists in chemistry and drug development, provides a comprehensive overview of the chemical properties, structure, and synthetic utility of **Z-L-Dap(Boc)-Obn**. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying chemical logic that makes this reagent a powerful tool in the synthetic chemist's arsenal. We will explore its molecular structure, predictable analytical behavior, and practical application, grounded in established chemical principles.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This section dissects the core chemical and physical attributes of **Z-L-Dap(Boc)-Obn**.

Core Physicochemical Properties

The essential identifiers and predicted properties of **Z-L-Dap(Boc)-Obn** are summarized below. These data are critical for experimental design, reaction stoichiometry calculations, and safety assessments.

Property	Value	Source
IUPAC Name	benzyl (2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate	[1][2]
Synonyms	3-(Boc-amino)-N-Cbz-L-alanine phenylmethyl ester; Z-L-DAP(BOC)-OBN	[3][4]
CAS Number	239785-37-6	[5]
Molecular Formula	C ₂₃ H ₂₈ N ₂ O ₆	[1]
Molecular Weight	428.48 g/mol	[3][5]
Predicted Boiling Point	598.6 ± 50.0 °C	[4]
Predicted Density	1.190 ± 0.06 g/cm ³	[4]
Predicted pKa	10.61 ± 0.46	[4]

The Molecular Architecture: A Study in Protection Strategy

The synthetic versatility of **Z-L-Dap(Boc)-Obn** stems directly from its meticulously designed structure. It is a derivative of the L-isomer of 2,3-diaminopropionic acid, where all three reactive functional groups are masked with common, yet chemically distinct, protecting groups.

- **α-Amino Group Protection (Z-group):** The α-amino group is protected by a Carboxybenzyl group (Cbz, abbreviated as Z). This group is stable under a wide range of conditions but is

classically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), a process that does not affect the Boc group.[6]

- **β-Amino Group Protection (Boc-group):** The β-amino group, a key point for side-chain functionalization, is protected by a tert-butyloxycarbonyl group (Boc). The Boc group is famously labile under acidic conditions (e.g., trifluoroacetic acid, TFA), while remaining stable during the removal of Z or Obn groups by hydrogenation.[7][8]
- **Carboxyl Group Protection (Obn-group):** The carboxylic acid is protected as a Benzyl ester (Obn). Similar to the Z-group, the benzyl ester is efficiently cleaved by catalytic hydrogenolysis.[9]

This trifecta of protecting groups allows for selective deprotection and subsequent modification at each of the three functional sites, a concept known as orthogonal protection strategy. This is the core principle that elevates **Z-L-Dap(Boc)-Obn** from a simple amino acid derivative to a strategic building block.

Anticipated Spectroscopic Signature

While a dedicated peer-reviewed spectrum for this specific compound is not readily available, its structure allows for a confident prediction of its key analytical signatures in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[10]

- **¹H NMR Spectroscopy:** A ¹H NMR spectrum in a suitable solvent (e.g., CDCl₃) would be expected to show distinct signals corresponding to each part of the molecule. Key diagnostic peaks would include a sharp singlet at approximately 1.4 ppm integrating to nine protons for the magnetically equivalent methyl groups of the Boc protector. Aromatic protons from the Z and Obn groups would appear in the 7.2-7.4 ppm region. Methylene protons (CH₂) of the two benzyl groups would also be visible, typically around 5.1 ppm.[10]
- **Mass Spectrometry:** When analyzed by a soft ionization technique like Electrospray Ionization (ESI-MS) in positive ion mode, the primary observable species would be the protonated molecular ion, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton (approx. 429.5).[10] High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₂₃H₂₈N₂O₆. [10]

Part 2: Application in Synthetic Chemistry

The true value of **Z-L-Dap(Boc)-Obn** is realized in its application, particularly within the robust and widely adopted framework of Solid-Phase Peptide Synthesis (SPPS).

Role in Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on a solid support.^[11] **Z-L-Dap(Boc)-Obn** is ideally suited for incorporation into a growing peptide chain. Once coupled, the Dap residue introduces a protected β -amino group as a side chain. This side chain can be deprotected on-resin at a later stage to allow for:

- Peptide Branching: Synthesis of a new peptide chain originating from the Dap side chain.
- Cyclization: Formation of a cyclic peptide by linking the Dap side chain to another part of the molecule.
- Conjugation: Attachment of other molecules, such as fluorophores, lipids, or small molecule drugs, to create sophisticated bioconjugates.^[6]

Experimental Protocol: Incorporation of Z-L-Dap(Boc)-Obn via SPPS

This protocol describes a representative cycle for coupling **Z-L-Dap(Boc)-Obn** to a resin-bound peptide with a free N-terminal amine using standard Fmoc/tBu chemistry. The causality behind the choice of reagents is critical for success.

Materials and Reagents:

- Peptide synthesis resin with N-terminal deprotected peptide (e.g., Rink Amide resin)
- **Z-L-Dap(Boc)-Obn**
- Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: DIEA (N,N-Diisopropylethylamine)

- Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade
- Washing Solvents: DCM (Dichloromethane)

Step-by-Step Methodology:

- Resin Preparation: The solid support carrying the peptide chain with a free amine terminus is swelled in DMF for 30 minutes in a reaction vessel.
- Activation of **Z-L-Dap(Boc)-Obn**: In a separate vial, dissolve **Z-L-Dap(Boc)-Obn** (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in DMF. Add DIEA (6 equivalents) to the solution. This mixture is allowed to pre-activate for 2-5 minutes.
 - Scientific Rationale: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid of the protected amino acid to form a reactive O-acylisourea ester. This intermediate is highly susceptible to nucleophilic attack by the peptide's N-terminal amine. DIEA acts as a non-nucleophilic base to neutralize the forming salts and maintain an optimal pH for the reaction.
- Coupling Reaction: The activated amino acid solution is added to the resin. The reaction vessel is agitated at room temperature for 2-4 hours.
- Monitoring and Capping (Optional): A small sample of resin can be taken for a Kaiser test to check for the presence of free primary amines. If the coupling is incomplete, the reaction can be extended or a capping step (e.g., with acetic anhydride) can be performed to block unreacted sites.
- Washing: The resin is thoroughly washed to remove excess reagents and byproducts. A typical washing sequence is: DMF (3 times), DCM (3 times), and DMF (3 times).
 - Scientific Rationale: Rigorous washing is crucial in SPPS to ensure the purity of the final product by removing all soluble materials before proceeding to the next synthetic step.

Workflow Visualization: SPPS Coupling Cycle



[Click to download full resolution via product page](#)

Caption: A single coupling cycle in SPPS for the incorporation of **Z-L-Dap(Boc)-Obn**.

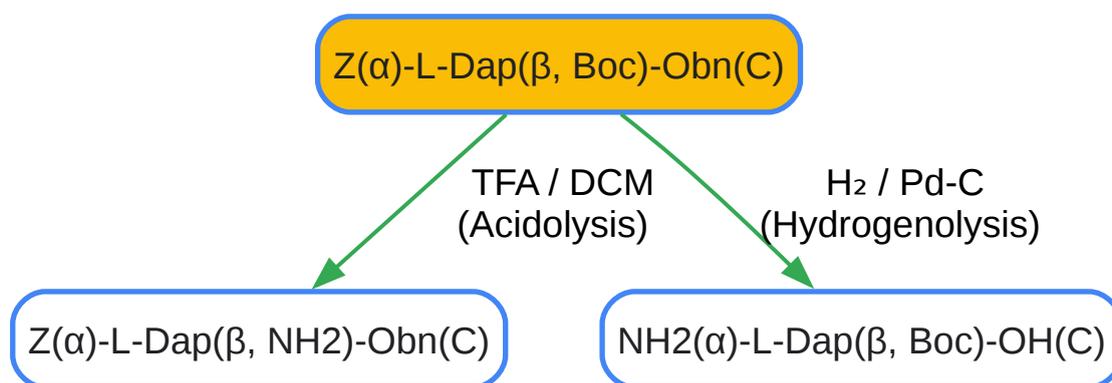
Strategic Deprotection Pathways

The true power of the Z/Boc/Obn protection scheme lies in the ability to selectively remove one or more groups while leaving others intact.

- Acidic Cleavage (TFA): Removes the Boc group, exposing the β -amino group for further functionalization while the peptide remains anchored to the resin and the Z/Obn groups are unaffected.
- Catalytic Hydrogenolysis (H_2 /Pd-C): Simultaneously removes both the Z (α -amino) and Obn (C-terminal) groups. This is typically performed after the peptide has been cleaved from the resin.

This orthogonality allows for complex molecular architectures to be built with precision.

Visualization of Deprotection Orthogonality



[Click to download full resolution via product page](#)

Caption: Orthogonal deprotection pathways for **Z-L-Dap(Boc)-Obn**.

Part 3: Significance in Drug Discovery and Chemical Biology

Derivatives of diaminopropionic acid are not merely synthetic curiosities; they are integral to the development of novel therapeutics.

- **Antibacterial Agents:** The diaminopimelic acid (DAP) pathway is essential for lysine biosynthesis in many bacteria but is absent in humans, making it an attractive target for novel antibiotics.^[12] Dap derivatives can be designed as inhibitors for key enzymes in this pathway, such as DapF.^{[12][13]}
- **Peptidomimetics and Cell Adhesion:** **Z-L-Dap(Boc)-Obn** is specifically cited as a precursor for synthesizing N-hydroxybenzamidine derivatives of β -amino-L-alanine.^{[4][5][14]} These resulting molecules show a strong affinity for receptors involved in cell adhesion, highlighting a potential application in modulating cell-cell interactions in diseases like cancer or inflammation.^[14]
- **Drug Delivery:** The unique functionalities of Dap can be exploited to create novel drug delivery systems. For instance, Dap-derived fatty acid amides have been shown to form organogels capable of encapsulating and facilitating the pH-responsive release of drug molecules.^[15]

Conclusion

Z-L-Dap(Boc)-Obn is a testament to the power of strategic chemical design. It is far more than a simple protected amino acid; it is a versatile platform for molecular innovation. The orthogonal arrangement of its Z, Boc, and Obn protecting groups provides chemists with an exceptional degree of control, enabling the synthesis of complex, highly functionalized peptides and peptidomimetics. From its foundational role in SPPS to its application in creating targeted therapeutics and novel biomaterials, **Z-L-Dap(Boc)-Obn** embodies the principles of precision and versatility that drive modern chemical synthesis. Its continued application in research and development will undoubtedly contribute to the next generation of advanced pharmaceuticals and molecular technologies.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71315181, **Z-L-Dap(Boc)-Obn**. Available at: [\[Link\]](#)
- BuyersGuideChem (n.d.). Boc-L-Dap(Z)-OH.DCHA. CAS 65710-58-9. Available at: [\[Link\]](#)
- Al-Ghorbani, M., et al. (2022). The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. *Molecules*, 28(1), 253. Available at: [\[Link\]](#)
- Al-Ghorbani, M., et al. (2022). The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. *ResearchGate*. Available at: [\[Link\]](#)
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2755946, Boc-Dap-OH. Available at: [\[Link\]](#)
- Pérez-González, A., et al. (2022). Evaluation of dapsone and its synthetic derivative DDS-13 in cancer in vitro. *Oncology Letters*, 24(5), 398. Available at: [\[Link\]](#)
- Kumar, A., et al. (2018). DAP derived fatty acid amide organogelators as novel carrier for drug incorporation and pH-responsive release. *New Journal of Chemistry*, 42(15), 12519-12527. Available at: [\[Link\]](#)
- Zhang, T., et al. (2019). Multifunctional Pharmaceutical Effects of the Antibiotic Daptomycin. *BioMed Research International*, 2019, 7357982. Available at: [\[Link\]](#)
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3766139, C.I. Solvent Blue 35. Available at: [\[Link\]](#)
- Roy, A., et al. (2021). An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams. *Chemical Science*, 12(22), 7765-7771. Available at: [\[Link\]](#)
- Ananda, K., et al. (2001). Simple And Efficient Method For Synthesis Of Z-/Boc-Amino Acid Amides Using p-Toluenesulphonyl Chloride. *Protein and Peptide Letters*, 8(1), 45-48. Available at: [\[Link\]](#)

- Wikipedia (n.d.). Benzyl group. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Z-L-Dap(Boc)-Obn | C₂₃H₂₈N₂O₆ | CID 71315181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. 239785-37-6 CAS MSDS (Z-L-DAP(BOC)-OBN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Z-L-DAP(BOC)-OBN CAS#: 239785-37-6 [amp.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aapep.bocsci.com [aapep.bocsci.com]
- 9. Benzyl group - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Z-L-DAP(BOC)-OBN manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 15. DAP derived fatty acid amide organogelators as novel carrier for drug incorporation and pH-responsive release - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of Modified Amino Acids]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b587122#chemical-properties-and-structure-of-z-l-dap-boc-obn>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com